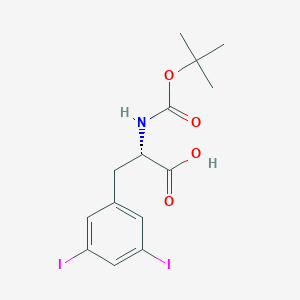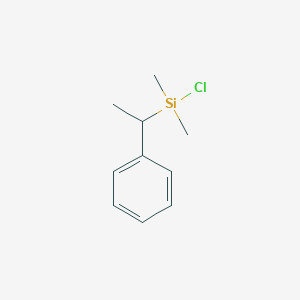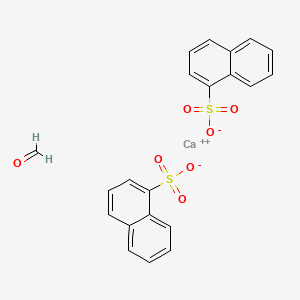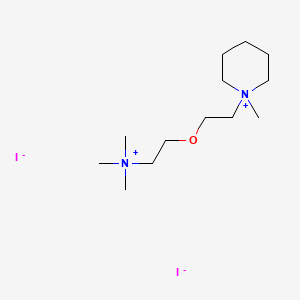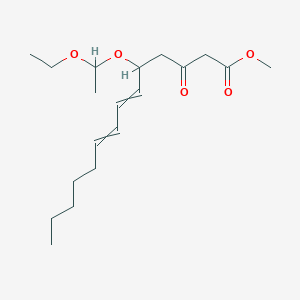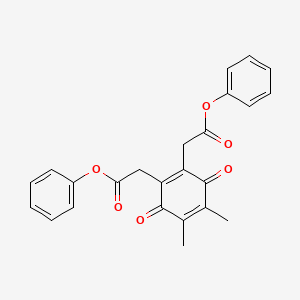
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring multiple functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester typically involves multiple steps. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced further, although care must be taken to avoid over-reduction.
Substitution: Functional groups on the cyclohexadiene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, liquid ammonia, and alcohols for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aromatic compounds, while reduction can yield fully saturated cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the reduction of other compounds . Its ability to undergo oxidation and substitution reactions also plays a role in its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with similar reduction and oxidation properties.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another related compound used in the production of pigments.
Uniqueness
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications .
Propiedades
Número CAS |
64236-16-4 |
|---|---|
Fórmula molecular |
C24H20O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
phenyl 2-[4,5-dimethyl-3,6-dioxo-2-(2-oxo-2-phenoxyethyl)cyclohexa-1,4-dien-1-yl]acetate |
InChI |
InChI=1S/C24H20O6/c1-15-16(2)24(28)20(14-22(26)30-18-11-7-4-8-12-18)19(23(15)27)13-21(25)29-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
Clave InChI |
YTRYZIQEUJQHCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)CC(=O)OC2=CC=CC=C2)CC(=O)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


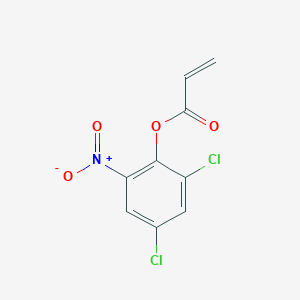

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
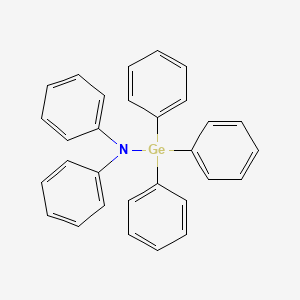
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
